
ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including acetylation, hydrogenation, and the use of polyphosphoric acid. For example, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . Another compound, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, was synthesized through a series of reactions including reduction, regiosselective deprotonation, methylation, and selenation . These methods could potentially be adapted for the synthesis of ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate.
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using techniques such as NMR, ESI-MS, and single-crystal X-ray diffraction. For instance, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate was determined by X-ray diffraction, revealing its orthorhombic system and space group . Similarly, the structure of ethyl 1-acetyl-1H-indole-3-carboxylate was elucidated, showing planarity in the aromatic ring system and the presence of C—H⋯O interactions and π⋯π stacking in the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of these compounds includes interactions with various reagents and the formation of different products. For example, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate resulted in debenzoylation, while hydrolysis with sodium hydroxide afforded the corresponding carboxylic acid . These reactions indicate the potential for diverse chemical transformations that could be relevant to the synthesis and modification of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of fluorine atoms can affect the lipophilicity and potential biological activity of the molecules. The crystallographic analysis provides information on the solid-state properties, such as unit cell parameters and intermolecular interactions, which can impact the compound's stability and solubility . The thermal properties, as characterized by TGA and DTA, are also important for understanding the compound's behavior under different temperature conditions .
Scientific Research Applications
Antiviral Activity
Several studies have synthesized derivatives of ethyl indole-2-carboxylate to evaluate their antiviral activities. For instance, compounds with modifications on the ethyl indole scaffold were assessed for their effectiveness against influenza, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). Despite many of the synthesized compounds showing limited antiviral activity, a few demonstrated micromolar activities against specific viral strains, suggesting the potential for further optimization and development as antiviral agents (Ivashchenko et al., 2014).
Antimicrobial and Anticancer Evaluation
The antimicrobial and anticancer potential of ethyl indole derivatives has also been explored. One study synthesized a series of compounds based on the ethyl indole scaffold and evaluated their in vitro antimicrobial and anticancer activities. The results highlighted some compounds with promising activities, underscoring the significance of the ethyl indole core in developing new therapeutic agents (Sharma et al., 2012).
Synthesis of Complex Molecules
Research has demonstrated the utility of ethyl indole derivatives in synthesizing complex molecules with potential biological activities. For example, a study detailed the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, showcasing the methodological advancements and the compound's potential as a precursor for further chemical transformations (Song Bao-an, 2012).
Novel Synthetic Approaches
Efforts to improve the synthesis of ethyl indole derivatives have led to the development of novel synthetic routes. For instance, an improved synthesis method for ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate was reported, highlighting the exploration of new pathways to obtain these compounds efficiently and with high purity (Piscitelli et al., 2008).
Mechanism of Action
Target of Action
Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a wide range of pathways
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound need further investigation.
Biochemical Analysis
Biochemical Properties
Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound can bind to proteins like albumin, affecting its transport and distribution within the body .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors such as NF-κB, which plays a crucial role in regulating immune responses and inflammation . Moreover, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of cyclooxygenase by binding to its active site, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound can bind to albumin, facilitating its transport in the bloodstream . Additionally, specific transporters in cell membranes can influence its uptake and distribution within different tissues . The localization and accumulation of this compound can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . The subcellular localization of this compound can determine its specific effects on cellular processes and overall biological activity .
properties
IUPAC Name |
ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-16-12(15)10-7(2)8-5-4-6-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELQWPGMTRNCFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


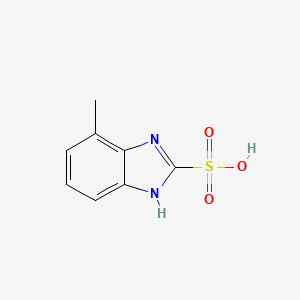
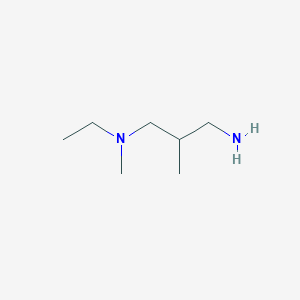
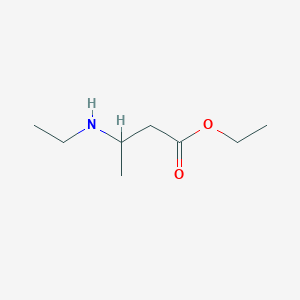
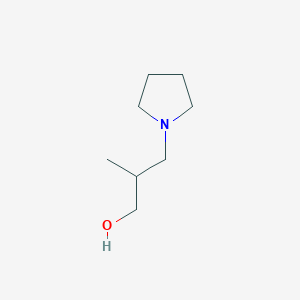
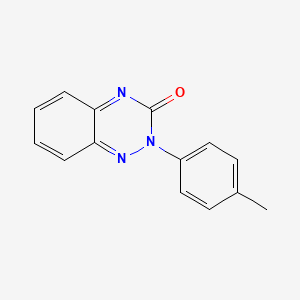
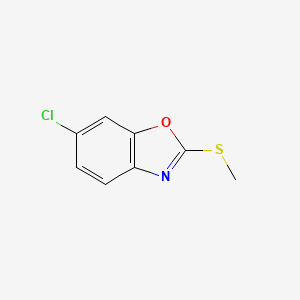
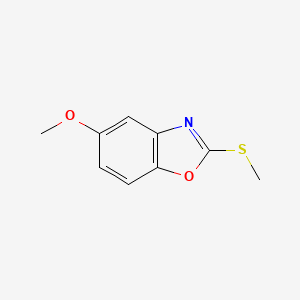
![Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B1326684.png)
amino]acetic acid](/img/structure/B1326691.png)
![[[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-(4-ethoxyphenyl)amino]acetic acid](/img/structure/B1326692.png)
![(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid](/img/structure/B1326696.png)
![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)
![3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1326699.png)